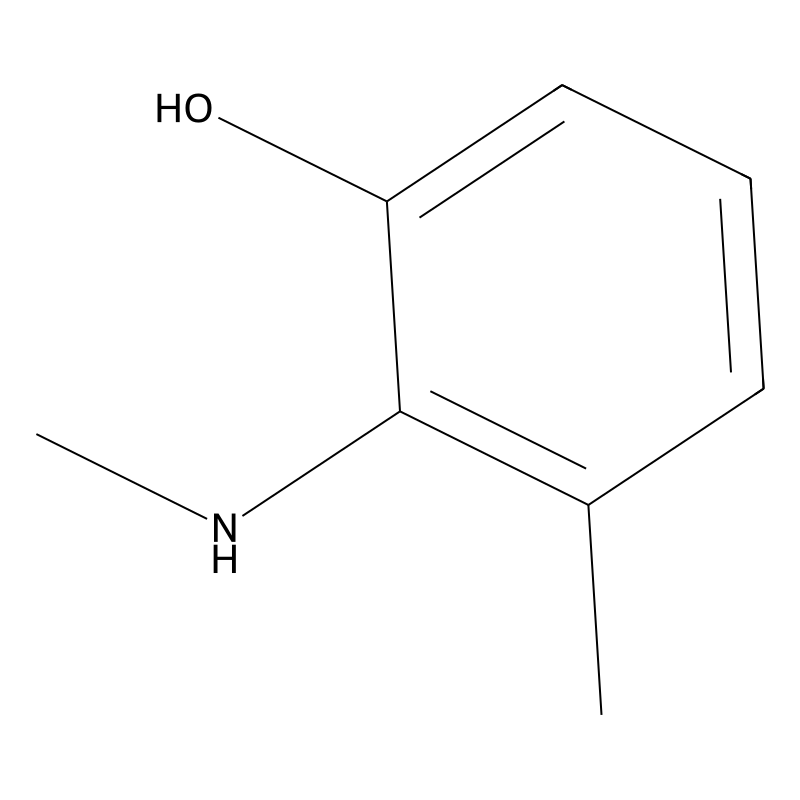

3-Methyl-2-(methylamino)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-2-(methylamino)phenol, with the molecular formula , is an organic compound characterized by a phenolic structure with a methylamino group. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis. It is typically encountered as a crystalline solid and is recognized for its reactivity due to the presence of both hydroxyl and amino groups, which impart unique chemical properties.

- Oxidation: The compound can be oxidized to form quinones, which are significant in various biological processes and synthetic applications.

- Acid-Base Reactions: As a phenolic compound, it behaves as a weak acid, capable of reacting with strong bases to form salts. This property is crucial in synthetic pathways where pH control is necessary .

- Nitration and Sulfonation: The compound can be nitrated or sulfonated under appropriate conditions, leading to derivatives that may have enhanced biological activity or altered solubility .

3-Methyl-2-(methylamino)phenol exhibits notable biological activities, particularly in the context of pharmacology:

- Antioxidant Properties: The compound has been studied for its potential antioxidant effects, which could be beneficial in mitigating oxidative stress in biological systems.

- Analgesic Effects: Preliminary studies suggest that compounds with similar structures may exhibit analgesic properties, making them candidates for pain management therapies.

- Neurotransmitter Modulation: The methylamino group may influence neurotransmitter systems, potentially offering therapeutic avenues for mood disorders.

Several methods have been reported for synthesizing 3-Methyl-2-(methylamino)phenol:

- Mannich Reaction: This method involves the reaction of formaldehyde, methylamine, and phenol derivatives. It allows for the introduction of the methylamino group into the phenolic structure .

- Direct Amination: The compound can also be synthesized through direct amination of 3-methylphenol using methylamine under controlled conditions .

- Oxidative Methylation: Another approach includes oxidative ortho-methylation of phenols using specific reagents to achieve the desired substitution pattern .

3-Methyl-2-(methylamino)phenol has several applications across different domains:

- Pharmaceuticals: Its potential analgesic and neuroactive properties make it a candidate for drug development targeting pain relief and mood disorders.

- Dyes and Pigments: The compound's ability to form colored complexes through oxidation makes it useful in dye manufacturing processes.

- Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and fine chemicals .

Research on 3-Methyl-2-(methylamino)phenol's interactions with biological systems has revealed:

- Receptor Binding: Studies indicate that this compound may interact with receptors involved in pain perception and mood regulation, suggesting its potential as a multi-target therapeutic agent.

- Metabolic Pathways: Interaction studies have shown that it can be metabolized into various products in vivo, which may influence its efficacy and safety profiles in therapeutic contexts .

Several compounds share structural similarities with 3-Methyl-2-(methylamino)phenol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Properties | Unique Features |

|---|---|---|---|

| 4-Methylaminophenol | Para-substituted phenol | Antioxidant | Exhibits strong antioxidant properties |

| 2-Amino-4-methylphenol | Ortho-substituted phenol | Analgesic | Known for potent analgesic effects |

| N,N-Dimethyl-p-toluidine | Para-substituted amine | Solvent | Lacks phenolic hydroxyl group |

3-Methyl-2-(methylamino)phenol stands out due to its combination of both phenolic and amino functionalities, which enhances its reactivity and potential biological activity compared to the other compounds listed.